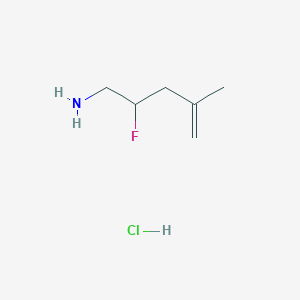

2-Fluoro-4-methylpent-4-en-1-amine hydrochloride

Description

The compound 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride is a fluorinated primary amine hydrochloride with a branched alkene substituent. Its structure combines a fluorine atom at the C2 position, a methyl group at C4, and a terminal double bond in the pentenyl chain.

Properties

IUPAC Name |

2-fluoro-4-methylpent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-5(2)3-6(7)4-8;/h6H,1,3-4,8H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVGFOMZSJRCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride typically involves the fluorination of 4-methylpent-4-en-1-amine followed by the addition of hydrochloric acid. The reaction conditions include the use of a fluorinating agent such as Selectfluor and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale fluorination process, ensuring the efficient incorporation of the fluorine atom into the molecular structure. The reaction is carried out under controlled conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted amine derivatives.

Scientific Research Applications

2-Fluoro-4-methylpent-4-en-1-amine hydrochloride is utilized in several scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-4-methylpentan-1-amine Hydrochloride

A closely related compound, 4-methoxy-4-methylpentan-1-amine hydrochloride (synthesized in Preparation 113 of ), replaces the fluorine and alkene groups with a methoxy substituent. Key differences include:

- Synthetic Route : The methoxy variant is synthesized via alkylation of a dibenzylamine intermediate followed by catalytic hydrogenation . In contrast, fluorinated analogs like the target compound likely require fluorination steps (e.g., using Selectfluor or DAST).

Alkyltrimethylammonium Compounds (e.g., BAC-C12)

Quaternary ammonium compounds like benzalkonium chloride (BAC-C12) (referenced in ) differ significantly in structure and function:

- Charge and Solubility : BAC-C12 is a cationic surfactant with a permanent positive charge, enabling micelle formation (CMC = 8.3–8.0 mM) . In contrast, the target compound is a primary amine salt, which may exhibit lower surface activity due to reduced charge density.

- Biological Activity : BAC-C12 is broadly antimicrobial, whereas fluorinated amines are often tailored for targeted bioactivity (e.g., enzyme inhibition via fluorine’s electron-withdrawing effects).

Non-Fluorinated Pentenylamines

Compounds such as 4-methylpent-4-en-1-amine (lacking fluorine) highlight the impact of halogenation:

- Lipophilicity : Fluorination increases logP values by ~0.5–1.0 units, enhancing membrane permeability.

Data Table: Key Properties of Comparable Compounds

Research Findings and Limitations

- Structural Insights : Fluorine’s electronegativity and steric effects in the target compound may enhance binding to biological targets (e.g., GPCRs or ion channels) compared to methoxy or hydrocarbon analogs.

- Synthetic Challenges : Fluorination steps often require specialized reagents (e.g., anhydrous HF), complicating scalability compared to methoxy derivatives .

- Data Gaps: No peer-reviewed studies directly analyze the target compound’s CMC, solubility, or toxicity. Extrapolations are based on structurally related molecules.

Biological Activity

2-Fluoro-4-methylpent-4-en-1-amine hydrochloride (CAS No. 2097959-90-3) is a fluorinated amine compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorine atom and an amine functional group, suggests potential biological activities worth exploring. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a fluorine atom, which is known to influence biological activity by altering the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Key areas of research include:

1. Antiviral Activity:

Research has indicated that compounds containing fluorinated moieties can exhibit significant antiviral properties. For instance, similar fluorinated compounds have been shown to inhibit HIV protease, suggesting that this compound may also possess antiviral capabilities .

2. Antimicrobial Properties:

Fluorinated compounds are often explored for their antimicrobial potential. In vitro studies have demonstrated that certain fluorinated amines can inhibit bacterial growth, indicating that this compound may exhibit similar properties .

3. Interaction with Ion Channels:

Preliminary findings suggest that this compound might interact with ion channels such as TRPV4 and TRPV1. These interactions are crucial for modulating pain and inflammation pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Potential inhibition of HIV protease | |

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Ion Channel Modulation | Interaction with TRPV channels |

Case Study: Antiviral Evaluation

A study conducted on related compounds demonstrated that specific structural modifications could enhance antiviral activity against HIV. The introduction of fluorine was found to improve binding affinity to viral proteases, suggesting that this compound may also benefit from similar modifications to enhance its efficacy against viral targets .

Case Study: Ion Channel Interaction

In another study focused on TRPV channel interactions, researchers synthesized various derivatives of fluorinated amines and evaluated their effects on calcium influx in HEK293 cells. The results indicated that certain derivatives exhibited significant antagonistic properties against TRPV4 channels, which are implicated in pain signaling pathways. This suggests that this compound could be a candidate for further investigation in pain management therapies .

The mechanism of action for this compound is expected to involve:

1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism.

2. Ion Channel Modulation: By interacting with ion channels like TRPV4 and TRPV1, it could alter calcium signaling pathways related to pain and inflammation.

3. Structural Activity Relationship (SAR): The presence of the fluorine atom likely enhances the compound's binding affinity to biological targets compared to non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.